

Application Notes and Protocols for FXIa Inhibitors in Animal Thrombosis Models

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Compound of Interest		
Compound Name:	FXIa-IN-9	
Cat. No.:	B14899156	Get Quote

Disclaimer: No specific information was found for a compound designated "**FXIa-IN-9**." The following application notes and protocols are based on data from other well-characterized small molecule Factor XIa (FXIa) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals working with this class of anticoagulants in animal thrombosis models.

Introduction to FXIa Inhibition for Antithrombotic Therapy

Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification of thrombin generation and the formation of a stable thrombus.[1][2][3] Unlike traditional anticoagulants that target Factor Xa or thrombin, inhibition of FXIa is hypothesized to uncouple thrombosis from hemostasis.[4] This suggests that FXIa inhibitors could effectively prevent pathological clot formation with a reduced risk of bleeding complications.[5][6][7] Epidemiological and preclinical data support this hypothesis, showing that individuals with Factor XI deficiency have a lower risk of venous thromboembolism (VTE) and ischemic stroke, with only a mild bleeding phenotype.[6][8][9]

These application notes provide an overview of the dosages and experimental protocols for evaluating small molecule FXIa inhibitors in various animal models of thrombosis.

Quantitative Data of Representative FXIa Inhibitors



The following tables summarize the dosages and effects of several small molecule FXIa inhibitors in different animal thrombosis models.

Table 1: Efficacy of FXIa Inhibitors in Arterial Thrombosis Models

Compoun d	Animal Model	Thrombo sis Induction	Administr ation Route	Dosage	Key Outcome	Referenc e
rFasxiator N17R,L19 E	Rat	FeCl ₃ - induced carotid artery occlusion	Intravenou s (i.v.)	2 mg/kg	Similar antithromb otic efficacy to unfractiona ted heparin (UFH) with >3-fold lower bleeding time.	[5]
SCI	Rat	FeCl ₃ - induced arterial thrombosis	Not specified	250 μ g/animal	Reduced thrombus formation, comparabl e to enoxaparin at 2500 µ g/animal .	[10]
Unnamed Small Molecule Inhibitor	Rabbit	AV-shunt model	Not specified	Not specified	71.3 ± 5.2% reduction in thrombus weight vs. vehicle.	[1][3]





Table 2: Efficacy of FXIa Inhibitors in Venous Thrombosis Models



Compoun d	Animal Model	Thrombo sis Induction	Administr ation Route	Dosage	Key Outcome	Referenc e
Milvexian	Rabbit	Arterioveno us (AV) shunt	Intravenou s (i.v.) bolus + infusion	0.25 + 0.17 mg/kg bolus + mg/kg/h	34.3 ± 7.9% reduction in thrombus weight.	[7]
1.0 + 0.67 mg/kg bolus + mg/kg/h	51.6 ± 6.8% reduction in thrombus weight.	[7]	_			
4.0 + 2.68 mg/kg bolus + mg/kg/h	66.9 ± 4.8% reduction in thrombus weight.	[7]				
rFasxiator N17R,L19 E	Mouse	Inferior Vena Cava (IVC) ligation	Subcutane ous (s.c.)	10 mg/kg	Similar efficacy and bleeding levels to enoxaparin	[5]
SCI	Rat	Thrombopl astin- induced venous thrombosis	Not specified	250 μ g/animal	Reduced thrombus formation.	[10]

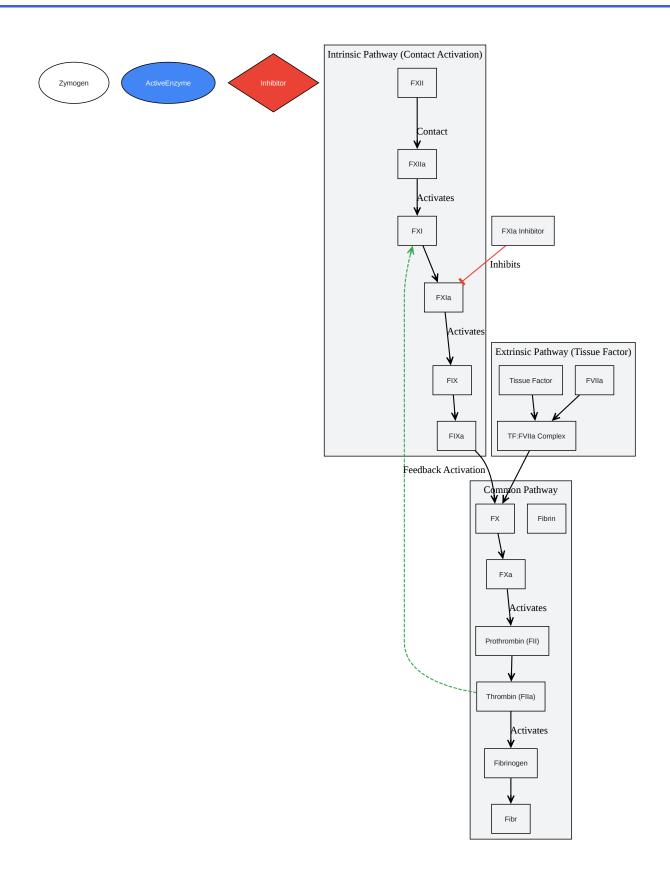


Table 3: Pharmacokinetics and Pharmacodynamics of a Representative FXIa Inhibitor (ONO-7684)

Parameter	Species	Value
Oral Bioavailability	Rat	59%
Monkey	81%	
Dog	88%	_
Effect on Bleeding Time (oral admin.)	Monkey	No alteration
Effect on aPTT (i.v. infusion)	Monkey	Prolonged
Reference	[11]	

Signaling Pathway





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Caption: The coagulation cascade and the site of action for FXIa inhibitors.



Experimental Protocols Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Materials:

- Male Wistar rats (250-300g)
- Anesthetic (e.g., sodium pentobarbital, isoflurane)
- Surgical instruments (scissors, forceps, vessel clamp)
- Doppler flow probe
- 35% Ferric Chloride (FeCl₃) solution
- Filter paper (2x2 mm)
- · Saline solution
- Test compound (FXIa inhibitor) and vehicle

Protocol:

- Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
- Make a midline cervical incision to expose the right common carotid artery.
- Carefully dissect the artery from the surrounding tissues.
- Place a Doppler flow probe around the artery to monitor blood flow.
- Administer the FXIa inhibitor or vehicle via the appropriate route (e.g., intravenous bolus via the tail vein).



- After a predetermined pretreatment time, apply a 2x2 mm piece of filter paper saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
- After 10 minutes, remove the filter paper and rinse the artery with saline.
- Monitor the arterial blood flow continuously using the Doppler flow probe.
- The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl₃ until the blood flow ceases.
- At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Inferior Vena Cava (IVC) Ligation-Induced Deep Vein Thrombosis (DVT) Model in Mice

This model is used to study venous thrombosis and the efficacy of anticoagulants in preventing DVT.

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
- Surgical instruments (fine scissors, forceps)
- Suture material (e.g., 7-0 silk)
- Saline solution
- Test compound (FXIa inhibitor) and vehicle

Protocol:

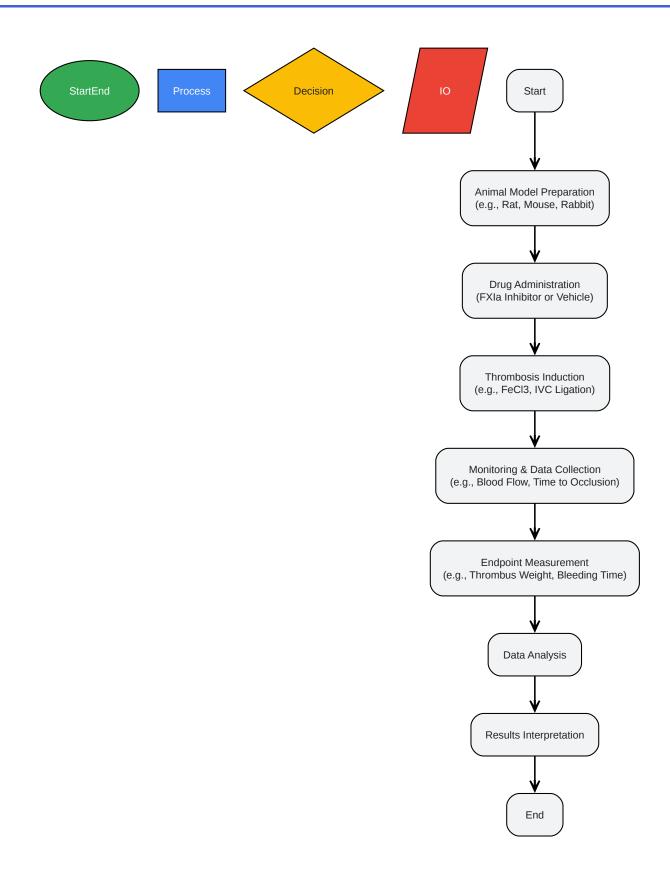
- Anesthetize the mouse and place it in a supine position.
- Administer the FXIa inhibitor or vehicle (e.g., subcutaneously or intravenously).



- Make a midline abdominal incision to expose the inferior vena cava (IVC).
- Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
- Ligate the IVC completely with a 7-0 silk suture.
- Close the abdominal incision in layers.
- · Allow the mice to recover.
- After a specified period (e.g., 24 or 48 hours), re-anesthetize the mice and euthanize them.
- Re-open the abdomen and carefully excise the IVC segment containing the thrombus.
- Isolate and weigh the thrombus. The thrombus weight is the primary endpoint for assessing the efficacy of the treatment.

Experimental Workflow





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Caption: Generalized workflow for evaluating FXIa inhibitors in animal thrombosis models.



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